2-(quinazolin-4-ylamino)acetic Acid Hydrochloride
CAS No.:
Cat. No.: VC13273638
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN3O2 |
|---|---|
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | 2-(quinazolin-4-ylamino)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H9N3O2.ClH/c14-9(15)5-11-10-7-3-1-2-4-8(7)12-6-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H |
| Standard InChI Key | OWYRGGJWGGJFKK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C(=NC=N2)NCC(=O)O.Cl |
Introduction
Chemical Structure and Synthesis
Structural Features
The molecule comprises a quinazoline ring (a benzene fused with a pyrimidine) substituted at the 4-position with an amino group linked to an acetic acid moiety. The hydrochloride salt enhances solubility and stability, critical for pharmacological applications.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃O₂ |
| Molecular Weight | 239.66 g/mol |
| IUPAC Name | 2-(quinazolin-4-ylamino)acetic acid hydrochloride |
| Solubility | Soluble in DMSO, water |
| Stability | Stable under standard conditions |
Synthetic Routes
Synthesis typically involves multi-step reactions:
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Quinazoline Ring Formation: Cyclization of anthranilic acid derivatives with formamide yields quinazolin-4(3H)-one .
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Chlorination: Treatment with phosphorus oxychloride (POCl₃) introduces a chlorine atom at the 4-position .
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Amination and Acetic Acid Attachment: Reaction with glycine derivatives under amidation conditions, followed by hydrochloride salt formation.
Advanced methods, such as microwave-assisted synthesis, optimize yield and purity.
Biological Activities
Anticancer Mechanisms
The compound inhibits receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR), by competing with ATP-binding sites . Studies on analogous quinazoline derivatives demonstrate IC₅₀ values in the nanomolar range against breast (MCF-7) and liver (HepG2) cancer cells . For example, compound 19 in a related study showed an IC₅₀ of 7.09 µM against HepG2, surpassing doxorubicin (8.55 µM) .
Antimicrobial Properties
Quinazoline derivatives exhibit broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The acetic acid moiety enhances membrane permeability, disrupting microbial cell walls .
Table 2: Biological Activity Profile
| Activity Type | Target/Effect | IC₅₀/EC₅₀ |
|---|---|---|
| Anticancer (MCF-7) | EGFR inhibition | 13.2–68.75 µM |
| Antimicrobial | Cell wall synthesis disruption | Not reported |
Mechanistic Insights and Comparative Analysis
Enzyme Inhibition
The compound’s aminoacetic acid side chain facilitates hydrogen bonding with DHFR’s active site, impairing folate metabolism critical for DNA synthesis . Molecular docking studies reveal binding affinities comparable to FDA-approved inhibitors like gefitinib .
Structural Analogues
Modifications to the quinazoline scaffold significantly alter bioactivity:
Table 3: Comparison with Analogues
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